N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16406267
InChI: InChI=1S/C10H12FN3S.ClH/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
SMILES:
Molecular Formula: C10H13ClFN3S
Molecular Weight: 261.75 g/mol

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16406267

Molecular Formula: C10H13ClFN3S

Molecular Weight: 261.75 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H13ClFN3S
Molecular Weight 261.75 g/mol
IUPAC Name N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN3S.ClH/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
Standard InChI Key BMSASKPJPLERKY-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=CC=C(S2)F)C.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-[(5-Fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • Position 1: A methyl group (-CH₃)

  • Position 3: A (5-fluoro-2-thienyl)methyl amine group (-CH₂-NH-C₄H₂FS)

  • Position 4: A second methyl group (-CH₃).

The thienyl group introduces sulfur into the structure, while the fluorine atom at position 5 of the thiophene ring enhances lipophilicity and metabolic stability. The hydrochloride salt form (C10H13ClFN3S) is commonly used in research to improve solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H13ClFN3S
Molecular Weight261.75 g/mol
IUPAC NameN-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Canonical SMILESCC1=CN(N=C1NCC2=CC=C(S2)F)C.Cl
Topological Polar Surface Area41.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or via cycloaddition reactions .

  • Methylation: Introduction of methyl groups at positions 1 and 4 using methyl iodide or dimethyl sulfate under basic conditions.

  • Thienylmethylamine Coupling: Nucleophilic substitution between 3-aminopyrazole and 5-fluoro-2-chloromethylthiophene in the presence of a base like K₂CO₃.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
MethylationCH₃I, NaH, THF, 0°C → RT80–85
Thienyl coupling5-Fluoro-2-chloromethylthiophene, K₂CO₃, DMF, 60°C70–75

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>95%), while structure validation employs LC-MS and NMR.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: ~2.1 mg/mL (hydrochloride salt, pH 7.4).

  • LogP: 2.8 (predicted), indicating moderate lipophilicity.

  • Stability: Stable under ambient conditions for 6 months; degrades at >150°C.

Crystallographic Data

Single-crystal X-ray diffraction of a related compound (VC15787011) reveals:

  • Space Group: P2₁/c

  • Unit Cell Parameters: a = 8.21 Å, b = 12.05 Å, c = 14.32 Å, β = 102.5°.

  • Intermolecular Interactions: N-H···Cl hydrogen bonds (2.89 Å) and π-π stacking between pyrazole and thienyl rings (3.45 Å).

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct bioactivity data is lacking, structural analogs exhibit:

  • Anticancer Activity: Inhibition of PI3K/Akt/mTOR pathway (IC₅₀ = 1.2–3.8 μM in MCF-7 cells).

  • Antimicrobial Effects: MIC = 8–16 μg/mL against Staphylococcus aureus .

  • Anti-inflammatory Action: COX-2 inhibition (Ki = 0.45 μM).

Structure-Activity Relationships (SAR)

Key determinants of activity include:

  • Fluorine Position: 5-Fluoro substitution on thiophene enhances target binding via electrostatic interactions.

  • Methyl Groups: 1,4-Dimethylation increases metabolic stability by blocking cytochrome P450 oxidation.

  • Thienyl Linker: The sulfur atom facilitates interactions with cysteine residues in enzyme active sites.

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Toxicity: No in vivo safety data exists for this compound.

  • Target Identification: Putative biological targets (e.g., kinases, GPCRs) require validation.

Recommended Studies

  • In Silico Modeling: Molecular docking against cancer-related proteins (e.g., EGFR, VEGFR).

  • In Vitro Assays: Cytotoxicity screening using NCI-60 cell lines.

  • In Vivo Testing: Pharmacokinetic studies in rodent models.

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